4-(4-Cyclopropylphenyl)pyridine

Description

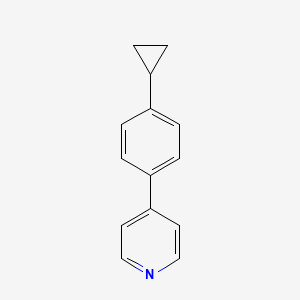

4-(4-Cyclopropylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a phenyl group bearing a cyclopropyl substituent.

Properties

CAS No. |

2102413-16-9 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(4-cyclopropylphenyl)pyridine |

InChI |

InChI=1S/C14H13N/c1-2-11(1)12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-11H,1-2H2 |

InChI Key |

IPVCUHKJUNGFII-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another approach includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process may include the use of transition metal catalysts to enhance the efficiency and yield of the reaction. The choice of solvents, temperature, and reaction time are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

4-(4-Cyclopropylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

The substituents on pyridine and phenyl rings significantly alter physicochemical properties. Key analogs include:

- 4-(4-Substituted Phenyl)Pyridine Derivatives (): These compounds feature chloro, amino, methyl, or nitro groups on the phenyl ring. For example, 2-amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl) derivatives exhibit molecular weights ranging from 466 to 545 g/mol, with melting points between 268–287°C .

- The rigid pyridine core in these polyimides contrasts with 4-(4-cyclopropylphenyl)pyridine, which lacks polymerizable amino groups but may exhibit similar solubility trends if functionalized .

Table 1: Substituent Impact on Key Properties

*Estimated based on molecular formula C₁₄H₁₃N.

Spectroscopic and Computational Insights

- Vibrational and Electronic Properties: 4-(1-Aminoethyl)pyridine derivatives () show that B3LYP/6-311+G(d,p) calculations predict bond lengths (e.g., C-N: ~1.46 Å) and angles (e.g., C-C-N: ~111°) close to experimental data . For this compound, similar DFT methods could predict its electronic transitions and charge transfer behavior, which are critical for applications in optoelectronics or catalysis.

- Global Reactivity Descriptors: Compounds like 4-(1-aminoethyl)pyridine exhibit ΔE (HOMO-LUMO gap) values of ~6.08 eV, suggesting moderate chemical reactivity . The cyclopropyl group’s electron-withdrawing nature might lower the HOMO-LUMO gap in this compound, enhancing its electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.